molecular formula C8H12Cl2N4 B2858539 2-Imidazo[4,5-b]pyridin-3-ylethanamine;dihydrochloride CAS No. 2445784-96-1

2-Imidazo[4,5-b]pyridin-3-ylethanamine;dihydrochloride

Cat. No.: B2858539
CAS No.: 2445784-96-1
M. Wt: 235.11
InChI Key: UZYQSBQUUNMXRE-UHFFFAOYSA-N
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Description

2-Imidazo[4,5-b]pyridin-3-ylethanamine;dihydrochloride is a chemical compound that belongs to the class of imidazopyridines. These compounds are characterized by an imidazole ring fused with a pyridine moiety. The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .

Preparation Methods

The synthesis of imidazopyridines, including 2-Imidazo[4,5-b]pyridin-3-ylethanamine;dihydrochloride, can be achieved through various methods. One common approach involves the use of a Pd-catalyzed amide coupling reaction. In this method, 3-alkyl and 3-arylamino-2-chloropyridines react with simple primary amides in good yields when refluxing in t-butanol in the presence of tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct and di-tert-butyl dicarbonate . Industrial production methods often involve similar catalytic processes but are scaled up to meet commercial demands.

Chemical Reactions Analysis

2-Imidazo[4,5-b]pyridin-3-ylethanamine;dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Imidazo[4,5-b]pyridin-3-ylethanamine;dihydrochloride involves its interaction with specific molecular targets. For instance, it can activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This activation can lead to various downstream effects, including the modulation of immune responses and inflammation.

Comparison with Similar Compounds

2-Imidazo[4,5-b]pyridin-3-ylethanamine;dihydrochloride can be compared with other imidazopyridine derivatives such as:

The uniqueness of this compound lies in its specific interactions and potential therapeutic applications, particularly in the modulation of GABA A receptors and NF-kappaB pathways .

Properties

IUPAC Name

2-imidazo[4,5-b]pyridin-3-ylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4.2ClH/c9-3-5-12-6-11-7-2-1-4-10-8(7)12;;/h1-2,4,6H,3,5,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYQSBQUUNMXRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C=N2)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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